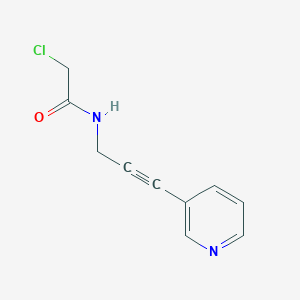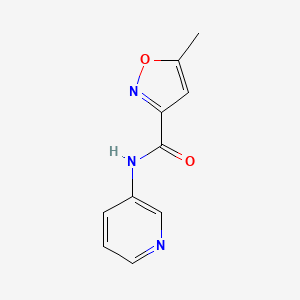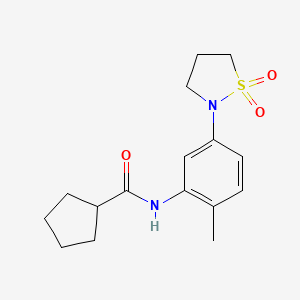![molecular formula C19H20N4O2 B2729517 3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine CAS No. 2418679-32-8](/img/structure/B2729517.png)
3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine, commonly known as MPAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPAP belongs to the class of compounds known as aziridines, which are characterized by a three-membered ring containing one nitrogen atom and two carbon atoms.
作用機序
The mechanism of action of MPAP is not fully understood, but it is believed to involve the modulation of dopamine receptors. Specifically, MPAP has been shown to selectively increase the activity of the dopamine D3 receptor, which may result in increased dopamine release in certain areas of the brain. This increased dopamine release may lead to the therapeutic effects of MPAP.
Biochemical and Physiological Effects:
MPAP has been shown to have various biochemical and physiological effects. In addition to its ability to modulate dopamine receptors, MPAP has been shown to increase the release of acetylcholine in certain areas of the brain. This increased release may have implications for the treatment of Alzheimer's disease and other cognitive disorders.
実験室実験の利点と制限
One of the primary advantages of MPAP for lab experiments is its ability to selectively modulate the activity of the dopamine D3 receptor. This selectivity allows researchers to study the specific effects of this receptor on various neurological processes. However, one of the limitations of MPAP is its potential toxicity. MPAP has been shown to be toxic at high doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on MPAP. One area of research is the development of more selective compounds that target the dopamine D3 receptor. This may lead to the development of more effective treatments for addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of MPAP and its potential therapeutic applications. Finally, more research is needed to determine the safety and toxicity of MPAP, particularly at high doses.
合成法
MPAP can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method typically involves the use of a pyridine ring, which is functionalized with a phenyl group and an aziridine ring. The aziridine ring is then further functionalized with a methylpyrazol group, resulting in the final product of MPAP.
科学的研究の応用
MPAP has been studied extensively for its potential therapeutic properties. One of the primary areas of research has been its ability to modulate the activity of the dopamine D3 receptor. This receptor is involved in various neurological processes, including reward and motivation. MPAP has been shown to increase the activity of this receptor, which may have implications for the treatment of addiction and other neurological disorders.
特性
IUPAC Name |
3-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-11-15(9-21-22)12-23-13-16(23)14-24-17-4-6-18(7-5-17)25-19-3-2-8-20-10-19/h2-11,16H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAASZSWGIKRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=CC=C(C=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bipyridin]-4-ylmethyl)-4-(dimethylamino)benzamide](/img/structure/B2729434.png)


![(Z)-methyl 2-(6-acetamido-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2729437.png)
![Methyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2729438.png)
![5-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B2729439.png)
![[2-(2-Methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2729441.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2729442.png)
![3-{1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-5-methoxy-1H-indole](/img/structure/B2729444.png)
![4-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2729450.png)

![N-(3-chloro-4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729454.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2729455.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2729456.png)